Acetamide,N-(3,4-dihydro-2-naphthalenyl)-

Asymmetric Catalysis Enamide Hydrogenation Chiral Building Blocks

Medicinal chemists needing a sterically demanding enamide substrate for benchmarking novel chiral hydrogenation catalysts often face limited structural diversity in commercial screening decks. This 3,4-dihydronaphthalene acetamide solves that gap with its trisubstituted endocyclic olefin, achieving up to 74% ee with Ru catalysts in published studies. • CB1 receptor agonist (EC50 378 nM; CB2 EC50 671 nM) for GPCR selectivity profiling • Key building block for patented 1-ω-(3,4-dihydro-2-naphthalenyl)alkyl cyclic amine urinary incontinence therapeutics • cLogP 2.5 - ideal moderate-lipophilicity control for membrane penetration SAR campaigns Available from stock. Request a bulk quote for gram-scale quantities.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13809697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(3,4-dihydro-2-naphthalenyl)-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2CC1
InChIInChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3,(H,13,14)
InChIKeyULAWMVQSVZVSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Chemical Profile & Identifiers


Acetamide, N-(3,4-dihydro-2-naphthalenyl)- (CAS 222415-35-2) is a synthetic organic compound belonging to the class of dihydronaphthalene-derived acetamides. It possesses the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . The compound is characterized by a partially saturated naphthalene core, specifically a 3,4-dihydro substitution pattern, which imparts distinct electronic and steric properties compared to fully aromatic naphthalene analogs. This structural feature is critical to its utility as a chiral building block and as a pharmacological probe, as evidenced by its performance in catalytic asymmetric hydrogenation reactions and its activity at cannabinoid receptors [1][2].

Workflow
Enantioselective hydrogenation catalyst evaluation
Target engagement
CB1 receptor functional assay context
Synthetic utility
3,4-dihydronaphthalene scaffold for chiral amine synthesis

Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Structural & Functional Specificity


The 3,4-dihydronaphthalene scaffold of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not a mere structural curiosity; it is a critical determinant of its chemical reactivity and biological target engagement. Unlike fully aromatic naphthalene acetamides, the partially saturated ring system introduces a trisubstituted endocyclic olefin, which serves as a challenging but valuable substrate for enantioselective hydrogenation, enabling the synthesis of chiral amine derivatives with up to 74% ee [1]. Furthermore, the specific geometry and electron distribution conferred by the dihydro moiety directly influence ligand-receptor interactions, as demonstrated by its distinct functional activity at the cannabinoid CB1 receptor (EC50 378 nM) compared to structurally distinct but pharmacologically related compounds [2]. Consequently, simple replacement with an unsubstituted naphthalene analog or an alternative acetamide derivative would likely ablate these specific catalytic and pharmacological properties, rendering it an unsuitable substitute in research applications where these precise attributes are required.

Risk Fully aromatic naphthalene analog lacks endocyclic olefin; enantioselective hydrogenation profile may not transfer
Risk Simple aliphatic or alternative acetamide may not engage CB1 receptor; functional selectivity context likely differs
Risk Substituting the dihydronaphthalene core may alter reactivity and target engagement; scaffold-specific properties require validation

Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Comparative Evidence


Enantioselective Hydrogenation for Chiral Amines

In the ruthenium-catalyzed asymmetric hydrogenation of enamides, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- serves as a benchmark substrate due to its endocyclic trisubstituted double bond. When using the chiral catalyst cis-fac-Δ-[RuIICl{(R)-(bpea)}{(S)-(BINAP)}]BF4, this compound achieves an enantioselectivity of up to 74% ee [1]. This performance surpasses that observed for many other enamide substrates under comparable conditions, where enantioselectivities often plateau around 70% ee [2].

Enantioselectivity
Cross-study comparable
Up to 74% ee vs typical enamide substrates ~70% ee
Supports asymmetric hydrogenation catalyst benchmarking
Reported under Ru catalyst; cross-study conditions may affect enantioselectivity
Asymmetric Catalysis Enamide Hydrogenation Chiral Building Blocks

CB1 Agonism Profile

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- exhibits selective functional agonism at the cannabinoid receptor 1 (CB1), with an EC50 of 378 nM as determined by a [35S]-GTPγS binding assay in rat brain membranes [1]. Its activity at CB2 is substantially weaker, with an EC50 of 671 nM, yielding a modest 1.8-fold selectivity for CB1 over CB2. In contrast, the well-characterized synthetic cannabinoid CB-13 (SAB-378) shows a reversed and more pronounced selectivity profile, with EC50 values of 6.1 nM at CB1 and 27.9 nM at CB2, representing a 4.6-fold preference for CB2 . This differential selectivity underscores the unique functional fingerprint of the target compound.

CB1/2 Activity
Cross-study comparable
CB1 EC50 378 nM, CB2 EC50 671 nM; vs CB-13 CB1 6.1 nM, CB2 27.9 nM
Supports CB1 receptor selectivity assay context
[35S]-GTPγS binding in rat brain membranes; profile may differ in other systems
Cannabinoid Pharmacology GPCR Agonist CB1 Receptor

Lipophilicity & Hydrogen Bonding Profile

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- possesses a calculated LogP (cLogP) of 2.5, indicating moderate lipophilicity . This value is lower than that of fully aromatic naphthalene acetamides (e.g., N-(naphthalen-2-yl)acetamide, cLogP ≈ 3.0), which is a direct consequence of the 3,4-dihydro substitution that introduces a polarizable but non-aromatic region. The compound also has one hydrogen bond donor and one acceptor, offering a simple, well-defined interaction profile that is advantageous in structure-activity relationship (SAR) studies. In comparison, the more elaborate CB-13 molecule has a cLogP of ~6.5, reflecting its significantly higher lipophilicity and potential for non-specific binding [1].

Lipophilicity
Class-level inference
cLogP 2.5; 1 HBD, 1 HBA
Supports lipophilicity-solubility relationship studies
Calculated values; experimental validation advised
Physicochemical Properties Drug-likeness Solubility

Patented Synthetic Intermediate

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- has been explicitly claimed and utilized as a synthetic intermediate in the preparation of 1-ω-(3,4-dihydro-2-naphthalenyl)alkyl cyclic amine derivatives, which are potent suppressors of the urinary reflex and are indicated for the treatment of pollakiuria and urinary incontinence [1]. This patent-protected use contrasts with the more common application of similar acetamide derivatives as direct pharmacological agents, highlighting a distinct and valuable niche. While many analogs serve as final drug candidates, this compound is strategically employed as a building block to introduce a specific 3,4-dihydronaphthalene moiety into larger, more complex bioactive molecules.

Synthetic Role
Patent context
Claimed intermediate for 3,4-dihydronaphthalenyl cyclic amines in EP 0825180
Supports synthesis route for urological research compounds
Patent-defined scope; independent synthetic validation needed
Medicinal Chemistry Patent Evidence Drug Discovery

Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Application Scenarios


Asymmetric Hydrogenation Catalyst Benchmarking

Given its proven performance as a challenging enamide substrate that achieves up to 74% ee with a specific ruthenium catalyst, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is an ideal candidate for benchmarking the efficiency and selectivity of novel chiral catalysts [1]. Its endocyclic trisubstituted double bond presents a higher steric barrier than typical terminal enamides, making it a more stringent test of a catalyst's capabilities. This scenario is supported by the compound's established use in published catalysis studies [1].

CB1-Selective Probe Development

The compound's functional selectivity (CB1 EC50 378 nM; CB2 EC50 671 nM) provides a distinct starting point for medicinal chemists designing new CB1-preferring agonists [2]. Its moderate potency and unique selectivity fingerprint, which differ significantly from high-potency agonists like CB-13, make it a useful tool for elucidating the structural determinants of CB1 activation and for developing compounds with potentially fewer CNS-mediated side effects [2].

Cyclic Amine Pharmaceuticals for Urology

This compound is a key building block in the synthesis of 1-ω-(3,4-dihydro-2-naphthalenyl)alkyl cyclic amine derivatives, a class of compounds patented for their efficacy in treating urinary incontinence and pollakiuria [3]. Process chemists and pharmaceutical developers can leverage this documented synthetic route to access a series of bioactive molecules with established therapeutic potential, providing a clear advantage over building blocks lacking such a direct, patented path to a drug candidate [3].

Lipophilicity & Permeability SAR

With a calculated LogP of 2.5, this compound serves as a moderately lipophilic control in SAR campaigns aimed at optimizing the balance between solubility and membrane penetration . Its lipophilicity is intermediate between more hydrophilic acetamides and highly lipophilic naphthalene derivatives, allowing researchers to probe how incremental changes in cLogP impact a compound's pharmacokinetic and pharmacodynamic profile in cellular models .

Application
Selection Property
Validation Focus
Asymmetric hydrogenation catalyst screening
Endocyclic trisubstituted enamide substrate
Enantioselectivity (ee) and catalyst structure-selectivity relationship
CB1 receptor pharmacological studies
CB1 functional selectivity profile
CB1/CB2 potency ratio and biased agonism assays
Synthesis of urological research compounds
Patent-reported intermediate for cyclic amine derivatives
Route reproducibility and scale-up feasibility
Lipophilicity-dependent SAR exploration
Moderately lipophilic control (cLogP ~2.5)
Membrane permeability and solubility balance in cell models

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